NSC43067 was initially identified through the National Cancer Institute's drug discovery program, which focuses on screening compounds for anticancer activity. The compound belongs to a broader class of chemical entities known as small molecules, which are characterized by their low molecular weight and ability to interact with biological macromolecules. Its classification as an antitumor agent highlights its potential use in oncology.
The synthesis of NSC43067 involves several steps that can be categorized into two main approaches: total synthesis and semi-synthesis.
Technical details regarding the specific reagents, conditions (such as temperature and pressure), and catalysts used in these synthesis methods are often proprietary or unpublished but generally follow established organic synthesis protocols.
The molecular structure of NSC43067 can be described using its chemical formula, which provides insight into its composition and arrangement of atoms. The compound's structure includes various functional groups that contribute to its biological activity.
The structural representation typically reveals the arrangement of carbon, nitrogen, oxygen, and sulfur atoms, highlighting key features such as rings or chains that may influence its interaction with biological targets.
NSC43067 undergoes several chemical reactions that are critical for its functionality as an antitumor agent. Key reactions include:
The specific conditions under which these reactions occur—such as solvent choice, temperature, and concentration—are crucial for optimizing yield and purity during synthesis.
The mechanism of action for NSC43067 involves its interaction with cellular pathways that regulate cell proliferation and apoptosis (programmed cell death). Research indicates that NSC43067 may inhibit specific enzymes or receptors involved in tumor growth signaling pathways.
Data supporting these mechanisms often come from in vitro studies using cancer cell lines, where measurements of cell viability and apoptosis markers are assessed after treatment with NSC43067.
NSC43067 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for therapeutic use and understanding how the compound behaves under physiological conditions.
NSC43067 has potential applications in various scientific fields:
NSC43067 (1-(5-methylthiophen-2-yl)-3-phenylpropenone) was identified as a cyclin-dependent kinase (Cdk) inhibitor through innovative computational drug discovery approaches. Its identification stemmed from a high-throughput in silico screen targeting a novel structural pocket on Cdk2, distinct from the canonical ATP-binding site. This pocket was found to be conserved across cell cycle Cdks (1, 2, 4, and 6) and corresponds to the p27kip1 binding pocket—a natural Cdk inhibitory protein [5]. The compound was part of a screening effort of the NCI/Developmental Therapeutics Program database (~140,000 compounds) using molecular docking algorithms (DOCK5.0 suite) against the crystal structure of the p27kip1-Cyclin A-Cdk2 complex (PDB: 1JSU) [5].
Chemically synthesized via a Claisen-Schmidt condensation, NSC43067 was obtained in 50% yield as light yellow to tan crystalline powder with a melting point of 93–95°C [5]. Its structure features a conjugated enone system bridging 5-methylthiophene and phenyl rings—a configuration critical for interacting with the conserved hydrophobic pocket. Biochemically, NSC43067 exerts its effects through a unique non-ATP-competitive mechanism: binding induces direct aggregation of Cdk1, Cdk2, and Cdk4 proteins, effectively reducing their functional cellular levels [1] [3] [6]. This post-translational mechanism represented a departure from first-generation ATP-competitive inhibitors like flavopiridol or roscovitine.
Table 1: Key Physicochemical and Biochemical Properties of NSC43067
Property | Specification |
---|---|
Chemical Name | 1-(5-Methylthiophen-2-yl)-3-phenylpropenone |
Molecular Formula | C₁₄H₁₂OS |
Appearance | Light yellow to light tan powder |
Solubility | >20 mg/mL in DMSO |
Storage Conditions | 2-8°C |
Biochemical Action | Induces aggregation of Cdk1/2/4 proteins |
Binding Site | p27kip1 pocket on Cdks |
Purity | ≥98% (HPLC) |
Cyclin-dependent kinases (Cdks) are master regulators of cell cycle progression, with Cdks 1, 2, 4, and 6 being pivotal for driving G1/S and G2/M transitions. Dysregulation of these kinases—through gene amplification, cyclin overexpression, or loss of endogenous inhibitors—is a hallmark of carcinogenesis, enabling uncontrolled proliferation [4] [9]. Targeting Cdks offers a therapeutic strategy to halt aberrant cell division in tumors. Early pan-Cdk inhibitors faced challenges due to lack of selectivity and high toxicity, limiting clinical utility. However, the emergence of third-generation selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) validated Cdks as druggable oncology targets, particularly in hormone receptor-positive breast cancer [4] [8]. These agents primarily act by inducing G1 arrest through inhibition of retinoblastoma (Rb) protein phosphorylation [4].
NSC43067 targets a broader Cdk spectrum (1, 2, 4) compared to CDK4/6-specific drugs. This multi-Cdk inhibition is biologically rationalized by studies demonstrating functional redundancy among cell cycle Cdks. Mouse models revealed that fibroblasts can proliferate using only Cdk1 when other Cdks are genetically ablated, suggesting that inhibiting multiple Cdks may be necessary for robust cell cycle arrest in cancer cells [5]. NSC43067’s ability to simultaneously deplete several Cdks via aggregation thus represents a mechanistically distinct approach to achieve this multi-kinase inhibition.
NSC43067 belongs to a novel class of Cdk modulators that reduce kinase activity through non-catalytic mechanisms, distinct from conventional ATP-competitive inhibitors or newer proteolysis-targeting chimeras (PROTACs). Its classification includes:
Table 2: Functional Effects of NSC43067 in Cancer Models
Parameter | Effect | Experimental Context |
---|---|---|
Cdk Targets | Induces aggregation of Cdk1, Cdk2, Cdk4 | BT549, HCT116, QBI-293A cells |
Cell Cycle Arrest | G0/G1 arrest (low conc.); G2/M arrest (high conc.) | Flow cytometry analysis |
Downstream Effects | ↓ Rb phosphorylation; ↓ E2F-dependent gene expression | Western blotting, gene assays |
Antiproliferative Activity | IC₅₀ values in micromolar range across cell lines | CellTiter-Blue viability assay |
Reversibility | Action reversible upon compound removal | Cell cycle recovery assays |
Recent research positions NSC43067 as a pioneering agent in mechanistic class. A 2025 study designing acetylcholine-antitumor lipid hybrids noted that compounds 6 and 8 outperformed NSC43067 in potency, underscoring its role as a benchmark for novel aggregation-inducing agents [10]. While not clinically developed itself, NSC43067 provided critical proof-of-concept that disrupting Cdk function through non-catalytic mechanisms is pharmacologically feasible, paving the way for targeted protein degradation strategies like PROTACs currently in development [4] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1